2-Bromo-4,4,4-trifluoro-2-butenenitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,4,4-trifluoro-2-butenenitrile typically involves multi-step reactions. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,4,4-trifluoro-2-butenenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with various reagents to form more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Catalysts: Palladium or copper catalysts are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce amine derivatives, while addition reactions can yield more complex organic compounds .
Scientific Research Applications
2-Bromo-4,4,4-trifluoro-2-butenenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical studies, particularly in proteomics research.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4,4,4-trifluoro-2-butenenitrile involves its interaction with molecular targets through its reactive bromine and nitrile groups. These functional groups allow the compound to participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures . The specific pathways and targets depend on the context of its use, such as in biochemical assays or synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzotrifluoride: Similar in structure but with a benzene ring instead of a butene backbone.
4-Bromo-1,1,2-trifluoro-1-butene: Another related compound with slight variations in the fluorine and bromine positions.
Uniqueness
2-Bromo-4,4,4-trifluoro-2-butenenitrile is unique due to its specific combination of bromine, fluorine, and nitrile groups, which confer distinct reactivity and applications compared to other similar compounds .
Properties
Molecular Formula |
C4HBrF3N |
---|---|
Molecular Weight |
199.96 g/mol |
IUPAC Name |
2-bromo-4,4,4-trifluorobut-2-enenitrile |
InChI |
InChI=1S/C4HBrF3N/c5-3(2-9)1-4(6,7)8/h1H |
InChI Key |
SIUGKXQZOZLYLJ-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C#N)Br)C(F)(F)F |
Origin of Product |
United States |
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